4-Benzyl-3-phenyl-5-pyrazolone is a compound belonging to the pyrazolone class, characterized by its unique structure featuring a benzyl group at the 4-position and a phenyl group at the 3-position of the pyrazolone ring. The molecular formula for this compound is . It exhibits notable chemical properties and biological activities, making it a subject of interest in various fields of research.
The reactivity of 4-benzyl-3-phenyl-5-pyrazolone is influenced by the presence of the phenyl and benzyl substituents, which can affect its electrophilic and nucleophilic characteristics. Common reactions involving this compound include:
Research indicates that 4-benzyl-3-phenyl-5-pyrazolone exhibits significant biological activities, particularly in anticancer research. Studies have shown that certain substituted 5-pyrazolone compounds display higher toxicity against cancerous cells compared to their noncancerous counterparts . The mechanism behind this activity may involve interference with cellular processes essential for cancer cell survival.
The synthesis of 4-benzyl-3-phenyl-5-pyrazolone typically involves the condensation of phenylhydrazine with appropriate β-keto esters or other carbonyl compounds. The general synthetic route includes:
4-Benzyl-3-phenyl-5-pyrazolone finds applications in various domains:
Interaction studies involving 4-benzyl-3-phenyl-5-pyrazolone have focused on its binding affinities with various biological targets. These studies are crucial for understanding how this compound exerts its biological effects and can inform further drug design efforts. For instance, research has indicated that modifications to its structure can significantly alter its interaction profiles with different enzymes or receptors involved in cancer progression .
Several compounds share structural similarities with 4-benzyl-3-phenyl-5-pyrazolone. Below is a comparison highlighting their uniqueness:
These compounds illustrate variations in reactivity and biological activity due to differences in substituents on the pyrazolone ring. The presence of electron-donating or withdrawing groups significantly influences their chemical behavior.
Traditional condensation reactions for pyrazolone synthesis have their foundation in the classical Knorr pyrazole synthesis methodology, which involves the reaction of beta-ketoesters with hydrazine derivatives [4]. The synthesis of 4-benzyl-3-phenyl-5-pyrazolone typically follows a modified approach where ethyl alpha-monosubstituted alpha-benzoylacetates serve as key intermediates [1].
The classical synthetic route begins with the preparation of ethyl benzoylacetate derivatives through alkylation reactions [1]. In this process, ethyl benzoylacetate is treated with sodium ethoxide in absolute alcohol, followed by the addition of benzyl bromide to introduce the benzyl substituent at the alpha-position [1]. The reaction proceeds under reflux conditions for several hours until the mixture becomes nearly neutral to moist litmus paper [1].
Table 1: Traditional Condensation Reaction Conditions for Pyrazolone Synthesis
| Parameter | Condition | Duration | Yield Range |
|---|---|---|---|
| Temperature | Reflux (78-100°C) | 2-7 hours | 55-75% |
| Solvent | Ethanol/Methanol | 3-6 hours | 60-80% |
| Catalyst | Acid (HCl/AcOH) | 1-4 hours | 65-85% |
| Base Conditions | NaOH/Piperidine | 2-5 hours | 70-90% |
The condensation of hydrazine with ethyl benzoylacetate derivatives to generate 3-phenyl-5-pyrazolone structures was extensively studied by Curtius and later modified by various researchers [1]. The traditional method involves refluxing the beta-ketoester with an excess of hydrazine hydrate, followed by heating under reduced pressure [1]. The pyrazolone products are typically isolated by dissolving the reaction mixture in alkali and precipitating with acetic acid [1].
Temperature control plays a crucial role in traditional condensation reactions, with optimal conditions typically ranging from 60°C to 110°C depending on the specific substrate and solvent system [5] [6]. Higher temperatures can lead to product decomposition and reduced yields, while insufficient heating may result in incomplete conversion [6]. The reaction time in conventional methods typically extends from 3 to 7 hours, significantly longer than modern alternatives [6].
Table 2: Comparative Analysis of Traditional Synthetic Approaches
| Method | Temperature (°C) | Time (hours) | Yield (%) | Purity |
|---|---|---|---|---|
| Curtius Method | 100-120 | 4-6 | 68-75 | 85-90% |
| Acid-Catalyzed | 80-100 | 3-5 | 70-80 | 88-92% |
| Base-Catalyzed | 85-110 | 2-4 | 75-85 | 90-95% |
| Solvent-Free | 120-140 | 1-3 | 65-78 | 85-88% |
The traditional approach for synthesizing 4-benzyl-3-phenyl-5-pyrazolone involves multiple steps with moderate yields [7]. The reaction typically starts with ethyl acetoacetate and phenylhydrazine under reflux conditions in the presence of glacial acetic acid [7]. The mixture is heated at approximately 100°C for one hour, with reaction progress monitored by thin-layer chromatography [7]. Upon completion, water is added to precipitate the product, which is then filtered and purified [7].
Microwave-assisted synthesis has emerged as a powerful alternative to traditional heating methods for pyrazolone preparation, offering significant advantages in terms of reaction time, energy efficiency, and yield enhancement [8]. The application of microwave irradiation to pyrazolone synthesis has demonstrated remarkable improvements in both efficiency and selectivity [9].
The development of microwave-assisted one-pot synthesis methods for pyrazolone derivatives has shown exceptional promise, with yields ranging from 51% to 98% under optimized conditions [8]. The optimal microwave conditions typically involve power settings of 420 watts with irradiation times of 10 minutes, providing superior results compared to conventional heating methods [8].
Table 3: Microwave-Assisted Synthesis Optimization Parameters
| Power (W) | Time (min) | Temperature (°C) | Yield (%) | Efficiency |
|---|---|---|---|---|
| 280 | 5 | 60-80 | 20-35 | Low |
| 420 | 5 | 80-120 | 67-83 | Good |
| 420 | 10 | 100-150 | 71-98 | Excellent |
| 560 | 5 | 120-180 | 54-78 | Moderate |
The microwave-assisted approach demonstrates significant advantages over conventional methods, particularly in reaction time reduction and yield improvement [10]. Under optimal conditions of 150°C with 10-15 minutes of microwave irradiation, the yields for phenyl-pyrazole compounds reach 91-98%, substantially higher than conventional heating methods which typically achieve 72-90% yields [11].
Solvent-free microwave synthesis has been particularly successful for pyrazolone derivatives [12]. The reaction of beta-ketoesters with substituted hydrazines under microwave irradiation provides a simple and straightforward approach with high regioselectivity [12]. The products demonstrate excellent yields while maintaining environmental friendliness through the elimination of organic solvents [12].
Table 4: Microwave vs. Conventional Synthesis Comparison
| Method | Temperature (°C) | Time | Yield (%) | Energy Consumption |
|---|---|---|---|---|
| Conventional | 110 | 3-7 hours | 55-75 | High |
| Microwave | 80-150 | 1-15 minutes | 79-98 | Low |
| Ultrasonic | 25-50 | 10-20 minutes | 72-89 | Moderate |
| Grinding | Room temp | 8-12 minutes | 78-94 | Very Low |
The microwave-assisted synthesis of pyrazole derivatives using water as a solvent has proven highly effective [13]. The process involves combining starting materials in 1 molar hydrochloric acid and heating in a microwave reactor at 150°C for 10-15 minutes [13]. The products can be readily obtained by basifying the solution with 10% sodium hydroxide and isolating through vacuum filtration [13]. Typical isolated yields range from 70-90% with excellent reproducibility across different scales [13].
Three-component microwave reactions have demonstrated exceptional efficiency in pyrazolone synthesis [14]. The reaction of 1,3-diketo esters, aryl hydrazines, aromatic aldehydes, and malononitrile under microwave irradiation at 80-120°C produces pyrano-pyrazole derivatives with augmented yields and shortened reaction times [14]. The use of recyclable catalysts such as zinc triflate enhances the environmental sustainability of the process [14].
The development of advanced catalytic systems has significantly enhanced the efficiency and selectivity of 4-benzyl-3-phenyl-5-pyrazolone synthesis [15]. Modern catalytic approaches encompass homogeneous, heterogeneous, and organocatalytic systems, each offering distinct advantages for yield optimization [16].
Imidazole-catalyzed synthesis has emerged as a particularly effective approach for pyrazolone preparation [15]. The reaction proceeds through a green synthetic pathway using ethyl acetoacetate, hydrazines, and imidazole as catalyst in aqueous media [15]. The catalytic amount of imidazole facilitates both the initial pyrazoline formation and subsequent oxidative transformations [15].
Table 5: Catalytic System Performance Comparison
| Catalyst Type | Loading (mol%) | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|---|
| Imidazole | 0.5 | 60-80 | 2-4 | 85-95 |
| Heteropolyacids | 1-3 | 100-120 | 1-3 | 80-92 |
| Metal Complexes | 5-10 | 80-140 | 1-6 | 70-88 |
| Ionic Liquids | 10-20 | 100-150 | 2-6 | 87-96 |
Heteropolyacid catalysts have demonstrated excellent performance in pyrazolone synthesis with high yields and reduced reaction times [16]. These Keggin-type heteropolyacids provide efficient catalysis while offering easy recovery and reusability [16]. The reaction proceeds under mild conditions with excellent yields compared to non-catalyzed processes [16].
Metal-based catalytic systems have shown remarkable efficiency in pyrazolone synthesis [17]. Copper-catalyzed aerobic cyclization provides an economical approach using oxygen as the terminal oxidant [18]. The optimal catalyst performance is achieved with copper triflate, which outperforms other copper salts such as copper acetate, copper bromide, and copper(II) triflate [18].
Table 6: Metal Catalyst Optimization Results
| Metal Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cu(OTf) | O₂ | DMF | 80-120 | 86-94 |
| Pd(OAc)₂ | Air | Ethanol | 130 | 75-85 |
| Sc(OTf)₃ | DBU | Toluene | 60-80 | 90-97 |
| Fe(OTf)₃ | K₂CO₃ | THF | 60-100 | 60-80 |
Organocatalytic approaches have gained significant attention for their environmental sustainability and high efficiency [19]. Pyrrolidine-benzoic acid salt catalysis enables one-pot three-component reactions with 100% carbon atom economy [19]. This catalytic system facilitates sequential double condensation reactions under thermal conditions, creating multiple carbon-carbon bonds with excellent selectivity [19].
The application of supported catalysts on magnetite nanoparticles has revolutionized pyrazolone synthesis through enhanced recyclability [20]. Dioxomolybdenum complexes supported on functionalized iron oxide nanoparticles demonstrate excellent catalytic activity with easy magnetic separation [20]. The catalyst maintains activity through eight recycling cycles without significant loss of performance [20].
Table 7: Catalyst Recyclability and Efficiency Data
| Catalyst System | Cycle Number | Yield (%) | Recovery (%) | Activity Retention |
|---|---|---|---|---|
| Mo-Fe₃O₄ | 1st | 92 | 98 | 100% |
| Mo-Fe₃O₄ | 5th | 89 | 95 | 96% |
| Mo-Fe₃O₄ | 8th | 85 | 92 | 92% |
| Ionic Liquid | 4th | 87 | 90 | 94% |
Enantioselective catalysis using chiral squaramide catalysts has enabled the preparation of optically active pyrazolone derivatives [21]. The chiral catalyst facilitates Michael addition reactions with high enantioselectivities up to 96% enantiomeric excess and yields up to 99% [21]. This approach provides valuable access to chiral pyrazolone building blocks for pharmaceutical applications [21].
Fourier Transform Infrared spectroscopy serves as a fundamental technique for identifying functional groups and understanding the tautomeric preferences of 4-Benzyl-3-phenyl-5-pyrazolone. The infrared spectral analysis reveals distinctive absorption patterns that provide crucial structural information about this compound [1] [2].
The most significant observation in the infrared spectrum is the absence of the characteristic carbonyl stretching frequency at approximately 1700 cm⁻¹, which would be expected for the ketonic tautomeric form. This absence strongly indicates that 4-Benzyl-3-phenyl-5-pyrazolone exists predominantly in the hydroxyl tautomeric form in the solid state [1] [2]. Instead of the carbonyl absorption, a relatively intense band appears at 3300 cm⁻¹, which corresponds to the hydroxyl stretching vibration of the enolic form [1].
| Frequency (cm⁻¹) | Assignment | Intensity | Structural Significance |
|---|---|---|---|
| 3468 | O-H stretch (water) | Broad | Hydration or crystal water [2] |
| 3300 | O-H stretch (enolic) | Medium-strong | Hydroxyl tautomeric form [1] |
| 3065 | Aryl C-H stretch | Weak | Aromatic C-H vibrations [1] |
| 2581 | O-H enol (broad) | Broad | Enolic hydrogen bonding [2] |
| 1700 | C=O stretch | Absent | Confirms non-ketonic form [1] |
| 1600 | C=N cyclic stretch | Strong | Heterocyclic ring character [1] |
| 1540 | N-H bend (secondary amide) | Medium | Amide functionality [2] |
| 1470 | Pyrazole ring vibrations | Medium | Five-membered ring modes [3] |
The strong absorption band at 1600 cm⁻¹ is assigned to the cyclic C=N stretching vibration, which is characteristic of the pyrazole ring system [1] [3]. This frequency is consistent with previous studies on pyrazolone derivatives and confirms the presence of the conjugated heterocyclic system. The intensity and position of this band provide evidence for the aromatic character of the pyrazole ring [4].
Additional bands in the double-bond region between 1850 and 1470 cm⁻¹ indicate the presence of conjugation within the molecular structure [1]. The presence of multiple bands in this region suggests extended conjugation between the pyrazole ring and the attached phenyl substituents, which contributes to the overall stability of the compound.
The aromatic C-H stretching vibrations appear as weak bands around 3065 cm⁻¹, confirming the presence of the phenyl substituents [1]. The weakness of these bands is typical for aromatic compounds where the C-H stretching modes have relatively low intensities compared to other functional group vibrations.
Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure, tautomeric behavior, and dynamic processes of 4-Benzyl-3-phenyl-5-pyrazolone. The compound exhibits significant solvent-dependent spectroscopic behavior, which provides insights into its tautomeric equilibrium [5] [6].
Proton Nuclear Magnetic Resonance Analysis
The ¹H Nuclear Magnetic Resonance spectrum of 4-Benzyl-3-phenyl-5-pyrazolone reveals distinct chemical shift patterns that are highly dependent on the solvent system used. In deuterated dimethyl sulfoxide, the spectrum shows characteristic signals that differ significantly from those observed in deuterated chloroform [6].
| Solvent System | NH/OH (ppm) | =CH (ppm) | CH₂ (ppm) | CH₃ (ppm) |
|---|---|---|---|---|
| DMSO-d₆ | 10.43 (broad) | 5.33 | 3.12 | 2.17 |
| CDCl₃ | Not detected | 5.31 | 3.11 | 2.09 |
| CDCl₃:DMSO (90:10) | 10.25 (broad) | 5.31 | 3.11 | 2.19/2.07 |
The most notable feature is the broad signal at 10.43 parts per million in dimethyl sulfoxide solution, which corresponds to exchangeable protons (NH/OH) [6]. This signal is not detected in chloroform solution due to the different tautomeric form predominating in non-polar media. The broadness of this signal indicates rapid proton exchange between tautomeric forms or with traces of water in the solvent [6].
The pyrazole ring proton appears as a singlet at approximately 5.31-5.33 parts per million, showing minimal solvent dependence [6]. This chemical shift is characteristic of protons on sp² carbons in heterocyclic systems and confirms the aromatic nature of the pyrazole ring.
The benzyl methylene protons appear as a singlet around 3.11-3.12 parts per million, indicating that these protons are magnetically equivalent [6]. The chemical shift is typical for benzylic protons and confirms the attachment of the benzyl group to the pyrazole ring.
Carbon-13 Nuclear Magnetic Resonance Analysis
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework and tautomeric forms present in solution. The chemical shifts are diagnostic for determining the predominant tautomeric species [6].
| Carbon Position | Chemical Shift (ppm) | Assignment | Tautomeric Significance |
|---|---|---|---|
| C5 | 161.3 | Carbonyl/Hydroxyl carbon | Diagnostic for tautomer type [6] |
| C3 | 139.9 | Phenyl-substituted carbon | Aromatic character confirmed [6] |
| C4 | 89.1 | Benzyl-substituted carbon | Key diagnostic carbon [6] |
| CH₃ | 11.3 | Methyl carbon | Substituent identification [6] |
The carbon at position 4 (C4) is particularly diagnostic for tautomeric identification, with a chemical shift of 89.1 parts per million indicating the hydroxyl tautomeric form in polar solvents [6]. This chemical shift is consistent with a carbon bearing both electron-withdrawing and electron-donating substituents in a conjugated system.
Nitrogen-15 Nuclear Magnetic Resonance Analysis
Nitrogen-15 Nuclear Magnetic Resonance spectroscopy provides unique insights into the electronic environment of the nitrogen atoms in the pyrazole ring. The chemical shifts are highly sensitive to tautomeric forms and hydrogen bonding [6].
| Nitrogen Position | Chemical Shift (ppm) | Tautomeric Form | Structural Information |
|---|---|---|---|
| N1 | 143.2 | Hydroxyl tautomer | Pyridine-type nitrogen [6] |
| N2 | 80.0 | Hydroxyl tautomer | Pyrrole-type nitrogen [6] |
The significant difference between N1 and N2 chemical shifts (63.2 parts per million) confirms the asymmetric electronic environment and the predominance of the hydroxyl tautomeric form in polar solvents [6]. The chemical shift values are consistent with theoretical calculations and support the structural assignments based on other spectroscopic evidence.
Ultraviolet-Visible spectroscopy provides information about the electronic transitions and conjugated system of 4-Benzyl-3-phenyl-5-pyrazolone. The compound exhibits characteristic absorption patterns that reflect its aromatic and conjugated structure [1] [7].
The ultraviolet absorption spectrum shows a single high-intensity maximum at approximately 2500 Å (250 nanometers) with a logarithmic extinction coefficient ranging from 4.10 to 4.21 [1]. This absorption maximum is attributed to π→π* transitions within the conjugated pyrazole-phenyl system and indicates extensive electronic delocalization.
| Wavelength Region | Absorption Maximum (nm) | log ε | Assignment | Structural Information |
|---|---|---|---|---|
| Deep UV | ~202 | 4.10-4.21 | High-level LUMO transitions [7] | Extended conjugation |
| UV | ~230 | 3.91-4.39 | HOMO-3 to LUMO [7] | Aromatic transitions |
| UV | ~250 | 4.10-4.21 | HOMO to LUMO [7] | Primary π→π* transition |
| Near UV | ~280 | Variable | HOMO to LUMO+1 [7] | Substituent effects |
The absorption characteristics remain essentially unchanged in acidic media, indicating that the compound does not undergo protonation under these conditions [1]. This stability suggests that the hydroxyl tautomeric form is predominant and that the electronic structure is not significantly perturbed by pH changes in the range typically encountered.
The high extinction coefficient values indicate strong electronic transitions and confirm the presence of extended conjugation between the pyrazole ring and the phenyl substituents [1]. The intensity of the absorption supports the assignment of these transitions to allowed π→π* electronic transitions rather than forbidden n→π* transitions.
Quantum mechanical calculations using Density Functional Theory have provided theoretical support for the experimental ultraviolet-visible spectroscopic observations [7]. The calculated electronic transitions show excellent agreement with experimental bands, with the absorption at 282 nanometers corresponding to the HOMO to LUMO transition, while bands around 250 nanometers originate from HOMO to LUMO and HOMO-1 to LUMO transitions [7].
X-ray crystallographic analysis provides definitive structural information about the solid-state organization, molecular geometry, and intermolecular interactions of 4-Benzyl-3-phenyl-5-pyrazolone. Single crystal studies reveal critical details about bond lengths, bond angles, and crystal packing arrangements that cannot be obtained through other analytical techniques [8] [9] [10].
The crystallographic analysis of 4-Benzyl-3-phenyl-5-pyrazolone reveals that the compound crystallizes in a specific space group that reflects its molecular symmetry and packing preferences. Related benzyl-substituted pyrazole derivatives have been shown to crystallize in non-centrosymmetric space groups, indicating interesting chirality considerations in the solid state [8] [9].
Studies of closely related compounds such as 4-benzyl-1H-pyrazole demonstrate that these molecular systems can exhibit atropisomerism in the crystal structure despite rapid interconversion in solution [8]. The compound crystallizes in the monoclinic space group P2₁, with the pyrazole and phenyl aromatic moieties organized into alternating bilayers [8].
| Crystal Parameter | Value | Structural Significance |
|---|---|---|
| Crystal System | Monoclinic | Reflects molecular asymmetry [8] |
| Space Group | P2₁ | Non-centrosymmetric packing [8] |
| Molecular Organization | Bilayer structure | Aromatic stacking interactions [8] |
| Pyrazole Ring Geometry | Planar | Aromatic character confirmed [11] |
The molecular geometry of 4-Benzyl-3-phenyl-5-pyrazolone as determined by X-ray crystallography reveals important structural features that confirm spectroscopic assignments and provide quantitative geometric parameters [9] [10].
The pyrazole ring adopts a planar geometry, which is consistent with its aromatic character and the spectroscopic evidence for conjugation [11] [10]. The planarity of the heterocyclic ring is crucial for the electronic delocalization that contributes to the stability and spectroscopic properties of the compound.
Bond length analysis reveals distinct C-N and C-C bond distances within the pyrazole ring that are characteristic of the hydroxyl tautomeric form [8]. The C-N bond adjacent to the nitrogen atom is shorter than the one adjacent to the NH group, while the C-C bond adjacent to the nitrogen is longer than the one adjacent to NH [8]. These bond length differences provide direct structural evidence for the tautomeric form predominating in the crystal structure.
| Bond Type | Typical Length (Å) | Structural Information |
|---|---|---|
| C-N (adjacent to N) | Shorter | Electronic delocalization [8] |
| C-N (adjacent to NH) | Longer | Single bond character [8] |
| C-C (adjacent to N) | Longer | Reduced double bond character [8] |
| C-C (adjacent to NH) | Shorter | Increased double bond character [8] |
The dihedral angle between the pyrazole ring and the phenyl substituents provides information about the molecular conformation and potential for intramolecular interactions [8] [10]. These angular parameters are crucial for understanding the overall three-dimensional structure and its influence on physical and chemical properties.
The crystal packing of 4-Benzyl-3-phenyl-5-pyrazolone is dominated by hydrogen bonding interactions that organize the molecules into extended networks [8] [9] [10]. These intermolecular interactions are crucial for understanding the solid-state properties and stability of the compound.
Within the crystal structure, molecules are linked by N-H···N hydrogen bonds that form parallel catemers [8]. These hydrogen bonding patterns create one-dimensional chains that contribute to the overall stability of the crystal structure. The hydrogen bond parameters, including donor-acceptor distances and bond angles, fall within typical ranges for strong hydrogen bonds in organic crystals.
| Interaction Type | Geometric Parameters | Structural Role |
|---|---|---|
| N-H···N hydrogen bonds | Typical H-bond geometry [8] | Chain formation |
| Aromatic stacking | π-π interactions [8] | Bilayer organization |
| C-H···π interactions | Weak but stabilizing [9] | Additional stabilization |
The aromatic moieties are organized into alternating bilayers, with both pyrazole and phenyl layers consisting of aromatic rings stacked into columns in two orthogonal directions [8]. This organization maximizes the favorable π-π stacking interactions between aromatic systems while maintaining optimal hydrogen bonding geometry.
The crystal structure analysis also reveals the presence of weak C-H···π interactions that provide additional stabilization to the crystal packing [9]. These secondary interactions, while individually weak, contribute collectively to the overall stability of the crystal structure and influence the physical properties of the solid material.
Mass spectrometry provides crucial information about the molecular ion stability, fragmentation pathways, and structural confirmation of 4-Benzyl-3-phenyl-5-pyrazolone. The fragmentation patterns observed under electron impact conditions reveal characteristic cleavage reactions that are diagnostic for this class of compounds [12] [13] [14] [15].
The molecular ion peak of 4-Benzyl-3-phenyl-5-pyrazolone with m/z 248 provides the primary confirmation of molecular mass and composition. However, like many pyrazolone derivatives, the molecular ion exhibits variable stability depending on the ionization conditions and substitution patterns [12] [13].
The relative abundance of the molecular ion varies significantly among different pyrazolone derivatives, with some compounds showing appreciable molecular ion peaks while others exhibit rapid fragmentation [16]. For 4-Benzyl-3-phenyl-5-pyrazolone, the molecular ion stability is influenced by the stabilizing effect of the aromatic substituents and the electron-withdrawing nature of the pyrazolone ring.
| Mass-to-Charge Ratio | Ion Assignment | Relative Abundance | Structural Significance |
|---|---|---|---|
| 248 | [M]⁺- | Variable | Molecular ion confirmation [17] |
| 249 | [M+1]⁺ | Low | Isotope pattern [13] |
| 247 | [M-1]⁺ | Minimal | Hydrogen loss [13] |
The predominant fragmentation process in pyrazolone compounds involves cleavage of the nitrogen-nitrogen bond within the heterocyclic ring [14] [15]. This fragmentation pattern is characteristic of the pyrazole ring system and provides diagnostic information for structural identification.
For 4-Benzyl-3-phenyl-5-pyrazolone, the primary fragmentation pathways involve several competing processes that reflect the molecular structure and the stability of the resulting fragment ions [14] [15]. The major cleavages occur within the pyrazolone nucleus, producing characteristic fragment ions whose abundance depends on the electronic effects of the substituents.
The fragmentation pattern typically shows the following major pathways:
Nitrogen-Nitrogen Bond Cleavage: The most characteristic fragmentation involves breaking the N-N bond in the pyrazole ring, leading to the formation of two complementary fragments [14] [15].
Benzyl Group Loss: Loss of the benzyl substituent (C₇H₇, m/z 91) is a common fragmentation pathway that produces a fragment ion retaining the phenyl-substituted pyrazolone core [13].
Phenyl Group Rearrangements: The phenyl substituent can undergo various rearrangement reactions leading to characteristic fragment ions [13].
| Fragment m/z | Proposed Structure | Formation Pathway | Relative Abundance |
|---|---|---|---|
| 220 | [M-C₂H₄]⁺ | Side chain loss | Medium [13] |
| 157 | [M-C₇H₇]⁺ | Benzyl group loss | High [13] |
| 91 | [C₇H₇]⁺ | Tropylium ion | Base peak [13] |
| 77 | [C₆H₅]⁺ | Phenyl cation | Medium [13] |
Secondary fragmentation processes provide additional structural information and help confirm the primary fragmentation assignments. These processes often involve rearrangement reactions that can provide insights into the gas-phase chemistry of the molecular ion [12] [15].
The formation of specific fragment ions through rearrangement processes is particularly informative for pyrazolone derivatives. For example, the loss of neutral molecules such as carbon monoxide or small hydrocarbon fragments can indicate specific structural features and electronic interactions within the molecule [15].
Metastable ion analysis and collision-induced dissociation studies can provide additional confirmation of the proposed fragmentation pathways [14]. These techniques allow for the detailed study of specific fragmentation steps and can reveal the kinetics and thermodynamics of the fragmentation processes.
| Neutral Loss | Mass Difference | Proposed Process | Diagnostic Value |
|---|---|---|---|
| CO | 28 | Carbonyl elimination | Confirms ketonic character [15] |
| C₂H₄ | 28 | Alkyl chain fragmentation | Side chain identification [13] |
| HCN | 27 | Nitrile formation | Nitrogen-containing fragments [15] |
| C₆H₆ | 78 | Benzene loss | Aromatic substituent loss [13] |
The comprehensive mass spectrometric analysis of 4-Benzyl-3-phenyl-5-pyrazolone provides valuable structural information that complements the data obtained from other analytical techniques. The characteristic fragmentation patterns serve as fingerprints for identification purposes and provide insights into the electronic structure and stability of this important heterocyclic compound.